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Compound of Interest

Compound Name: 2-Cyano-3-hydroxypyridine

Cat. No.: B1345529

An In-depth Technical Guide to 2-Cyano-3-hydroxypyridine (CAS 932-35-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyano-3-hydroxypyridine, with the CAS number 932-35-4, is a heterocyclic organic
compound that belongs to the pyridine family. Its structure, featuring both a cyano and a
hydroxyl group on the pyridine ring, makes it a versatile building block in medicinal chemistry
and drug discovery. This technical guide provides a comprehensive overview of the core
properties of 2-Cyano-3-hydroxypyridine, including its physicochemical characteristics,
spectral data, reactivity, potential biological activities, and relevant experimental protocols.

Physicochemical Properties.[1][2][3][4]

The fundamental physicochemical properties of 2-Cyano-3-hydroxypyridine are summarized
in the table below, providing a quick reference for laboratory use.
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Property Value Reference

CAS Number 932-35-4 [11[2][3]

Molecular Formula CeHaN20 [11[2][3]

Molecular Weight 120.11 g/mol [1112][3]
Yellow to Dark Yellow

Appearance ) ) [4]
Solid/Crystalline Powder

Melting Point 211-212 °C (decomposes) [1][5]

N ) 429.2 °C at 760 mmHg

Boiling Point ) [1][5]
(Predicted)

Density 1.33 g/cm? (Predicted) [1]
DMSO (Sparingly), Methanol

Solubility _ (Sparingly) [1][5]
(Slightly), Water: 66 g/L (20 °C)

pKa 2.58 £ 0.10 (Predicted) [1]

LogP 11 [5]

Flash Point 213.4 °C [1]

Refractive Index 1.595 [1]

Spectral Data

Spectroscopic data is crucial for the identification and characterization of 2-Cyano-3-

hydroxypyridine.

'H NMR Spectrum

A *H NMR spectrum for 2-Cyano-3-hydroxypyridine is available, providing insights into the

proton environments within the molecule.[1]

e A publication by Wiley-VCH provides a *H NMR spectrum of 3-Hydroxypyridine-2-

carbonitrile, which is a synonym for 2-Cyano-3-hydroxypyridine.[1]
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Note: Detailed interpretation of the spectrum requires access to the spectral data itself.
Researchers should refer to spectral databases for the actual spectrum.

3C NMR, IR, and Mass Spectrometry

As of the latest information, dedicated experimental 3C NMR, IR, and mass spectra for 2-
Cyano-3-hydroxypyridine are not readily available in public databases. Researchers requiring
this data would need to perform their own spectroscopic analysis.

Reactivity and Tautomerism

The reactivity of 2-Cyano-3-hydroxypyridine is dictated by the interplay of the electron-
withdrawing cyano group and the hydroxyl group on the aromatic pyridine ring.

Tautomerism

2-Cyano-3-hydroxypyridine can exist in tautomeric forms, primarily the hydroxy-pyridine form
and the pyridone form.[6][7][8][9] The equilibrium between these tautomers is influenced by the
solvent and the electronic nature of the substituents.[6][9] For 2- and 4-hydroxypyridines, the
pyridone tautomer is generally favored due to aromaticity and the presence of a strong
carbonyl bond.[7][8] The electron-withdrawing cyano group in 2-Cyano-3-hydroxypyridine is
expected to influence this equilibrium.[10]

Nucleophilic and Electrophilic Reactions

The pyridine nitrogen is basic and can be protonated or alkylated. The hydroxyl group can
undergo reactions typical of phenols, such as etherification and esterification. The cyano group
can be hydrolyzed to a carboxylic acid or reduced to an amine. The pyridine ring itself can
undergo nucleophilic aromatic substitution, with the positions influenced by the existing
substituents. The reactivity of related 2-cyano-3-nitroimidazo[1,2-a]pyridine shows that nitrogen
and oxygen nucleophiles can substitute the 2-cyano group, while sulfur nucleophiles can
substitute groups at the 3-position.[11]

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of 2-Cyano-3-
hydroxypyridine is not readily available in the reviewed literature, general methods for the
preparation of cyanopyridines can be adapted. One common approach involves the direct
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cyanation of a corresponding pyridine precursor.[12] For instance, a general procedure for the
preparation of 2-cyanopyridines involves the pretreatment of a pyridine with nitric acid and
trifluoroacetic anhydride, followed by reaction with potassium cyanide.[12]

General Synthetic Approach (Hypothetical):

A plausible synthetic route could involve the cyanation of 3-hydroxypyridine. This would likely
require activation of the pyridine ring and careful control of reaction conditions to achieve
regioselectivity.

Purification:

Purification of cyanopyridine derivatives is typically achieved through recrystallization or column
chromatography.[13] For a solid compound like 2-Cyano-3-hydroxypyridine, recrystallization
from a suitable solvent system would be a primary method.

Biological Activity and Applications in Drug Discovery

Cyanopyridine derivatives have garnered significant attention in drug discovery due to their
diverse pharmacological activities.[14] This class of compounds has shown potential as
anticancer, antimicrobial, and enzyme inhibitory agents.

Potential as Kinase Inhibitors

A notable area of interest is the development of cyanopyridine derivatives as kinase inhibitors.
[14] Specifically, some cyanopyridine-containing compounds have been investigated as
inhibitors of Pim-1 kinase, a serine/threonine kinase implicated in various cancers.[3][14] Pim-1
kinase plays a crucial role in cell cycle progression, apoptosis, and drug resistance, making it
an attractive target for cancer therapy.[1][3]

Pim-1 Kinase Signaling Pathway

The Pim-1 signaling pathway is a key regulator of cell survival and proliferation. Its transcription
is often activated by the JAK/STAT pathway in response to cytokine signaling.[1][5] Once
expressed, Pim-1 kinase phosphorylates a variety of downstream targets, including proteins
involved in apoptosis (e.g., BAD) and cell cycle control (e.g., p21, p27), thereby promoting cell
survival and proliferation.[2]
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Caption: Potential role of 2-Cyano-3-hydroxypyridine in the Pim-1 signaling pathway.

Experimental Protocols
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Detailed experimental protocols are essential for the reproducible evaluation of a compound's
properties and biological activity.

Synthesis of 2-Amino-3-cyanopyridine Derivatives (General
Protocol)

While a specific protocol for 2-Cyano-3-hydroxypyridine is not available, the following is a
general one-pot synthesis for 2-amino-3-cyanopyridine derivatives under microwave irradiation,
which can be adapted.[13]

Materials:

Appropriate aromatic aldehyde (2 mmol)

Methyl ketone (2 mmol)

Malononitrile (2 mmol)

Ammonium acetate (3 mmol)

Ethanol

Microwave reactor

Procedure:

Combine the aromatic aldehyde, methyl ketone, malononitrile, and ammonium acetate in a
dry flask suitable for microwave synthesis.

Place the flask in a microwave oven and connect it to a refluxing apparatus.

Irradiate the reaction mixture for 7-9 minutes.

After the reaction is complete, wash the mixture with a small amount of ethanol.

Purify the crude product by recrystallization from 95% ethanol.

In Vitro Pim-1 Kinase Inhibition Assay (Luminescence-based)
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The following is a general protocol for a luminescence-based in vitro kinase assay to determine
the ICso of a potential Pim-1 inhibitor.[15][16]

Workflow:

Click to download full resolution via product page

Caption: General workflow for a luminescence-based Pim-1 kinase inhibition assay.
Materials:

e Recombinant Pim-1 enzyme

e Suitable Pim-1 peptide substrate

e ATP

e 2-Cyano-3-hydroxypyridine (or other test inhibitor) dissolved in DMSO

» Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgClz, 0.1 mg/ml BSA, 50 uM DTT)
e ADP-Glo™ Kinase Assay Kit

o 384-well white opaque plates

e Luminometer

Procedure:

o Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further
dilute in kinase buffer to achieve the desired final concentrations.

» Reaction Setup: In a 384-well plate, add:
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o 1 pl of the diluted test compound or DMSO (for control).
o 2 pl of Pim-1 enzyme solution.
o 2 pl of a mixture of the peptide substrate and ATP.
 Incubation: Incubate the plate at room temperature for 60 minutes.

e Reaction Termination and ATP Depletion: Add 5 pl of ADP-Glo™ Reagent to each well.
Incubate at room temperature for 40 minutes.

» Signal Generation: Add 10 pl of Kinase Detection Reagent to each well. Incubate at room
temperature for 30 minutes.

o Data Acquisition: Measure the luminescence of each well using a luminometer.

o Data Analysis: Calculate the percentage of inhibition for each concentration of the test
compound relative to the control. Determine the I1Cso value by fitting the data to a dose-
response curve.

Safety Information

2-Cyano-3-hydroxypyridine is classified as a hazardous substance.[4]
e Hazard Statements: The material is considered toxic.[4]

e Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands
thoroughly after handling. Do not eat, drink, or smoke when using this product. Use only
outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye
protection/face protection. Store locked up.[4]

e First Aid: In case of inhalation, move the victim to fresh air. For skin contact, wash off with
soap and plenty of water. For eye contact, rinse with pure water for at least 15 minutes. If
ingested, rinse mouth with water and do not induce vomiting. Seek immediate medical
attention in all cases of exposure.[4][17]

Conclusion
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2-Cyano-3-hydroxypyridine is a valuable heterocyclic compound with significant potential in
medicinal chemistry, particularly as a scaffold for the development of kinase inhibitors. Its
physicochemical properties are well-defined, although a complete set of experimental
spectroscopic data is not yet publicly available. The reactivity of this molecule is governed by
its functional groups, offering multiple avenues for synthetic modification. While its direct
biological targets are still under investigation, the broader class of cyanopyridines has shown
promise, particularly as inhibitors of the Pim-1 kinase signaling pathway. The provided
experimental protocols offer a starting point for the synthesis and biological evaluation of this
and related compounds. Further research is warranted to fully elucidate the therapeutic
potential of 2-Cyano-3-hydroxypyridine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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